4-Pentynoic acid

描述

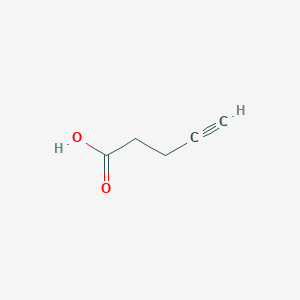

Structure

3D Structure

属性

IUPAC Name |

pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYLEUJXUBIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209730 | |

| Record name | 4-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6089-09-4 | |

| Record name | 4-Pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentynoic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid, a terminal alkynoic carboxylic acid, serves as a versatile building block in organic synthesis and has garnered interest for its biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characterization, synthesis, and analytical methods. Furthermore, it delves into its role as a hypoglycemic agent, proposing a potential mechanism of action based on current scientific understanding.

Chemical Structure and Formula

This compound is a five-carbon carboxylic acid containing a terminal alkyne group.

-

Molecular Formula: C₅H₆O₂[1]

-

IUPAC Name: Pent-4-ynoic acid[1]

-

CAS Number: 6089-09-4[1]

-

Synonyms: Propargylacetic acid[2]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 98.10 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 54-57 °C | [3] |

| Boiling Point | 110 °C at 30 mmHg | [3] |

| Solubility | Soluble in water and low polarity organic solvents. | [3] |

Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR | (400MHz, CDCl₃) δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm | [3][4] |

| ¹³C NMR | Full spectrum available through subscription services. | [5] |

| IR Spectroscopy | Data available in the NIST WebBook. | [6] |

| Mass Spectrometry | Electron ionization mass spectrum available in the NIST WebBook. | [2] |

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol

This protocol describes the oxidation of 4-pentyn-1-ol using Jones reagent to yield this compound.[3][4]

Materials:

-

4-Pentyn-1-ol

-

Acetone

-

Jones reagent (Chromium trioxide in sulfuric acid)

-

Ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

-

Silica gel for column chromatography

-

Hexane

-

Deionized water

Procedure:

-

Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the orange color of the Jones reagent persists.

-

Allow the reaction mixture to warm to room temperature and continue to stir for 1 hour. If the color fades, add more Jones reagent to maintain the orange color.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by adding deionized water.

-

Extract the aqueous mixture several times with ether.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ether (e.g., 8:2 v/v) to afford pure this compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol for the analysis of short-chain fatty acids, which can be adapted for this compound.[7]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C18 column (e.g., Newcrom R1)[7]

Mobile Phase:

-

A mixture of acetonitrile, water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: Reverse-phase C18 column.

-

Mobile Phase: Isocratic or gradient elution with an acetonitrile/water/acid mixture.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standards and samples. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Biological Activity and Proposed Signaling Pathway

This compound has been identified as a hypoglycemic agent.[3] Its mechanism of action is not fully elucidated, but evidence from related compounds suggests it may act by inhibiting gluconeogenesis, the metabolic pathway for glucose synthesis.[4][7][8] Additionally, its effects on liver tyrosine aminotransferase and plasma corticosterone point towards an interaction with the hypothalamic-pituitary-adrenal (HPA) axis and glucocorticoid signaling.

Proposed Mechanism of Hypoglycemic Action

Based on the available information, a plausible, though not definitively proven, mechanism is that this compound inhibits key enzymes in the gluconeogenic pathway in the liver. This leads to a decrease in hepatic glucose output and consequently, lower blood glucose levels. The observed increase in plasma corticosterone could be a compensatory response to the hypoglycemia or a direct effect on the HPA axis. The elevation in liver tyrosine aminotransferase is consistent with increased glucocorticoid activity.

Short-chain fatty acids are known to interact with G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, which can modulate the secretion of incretins like GLP-1, leading to enhanced insulin secretion.[9] It is conceivable that this compound could also engage these pathways.

Visualizations

Conclusion

This compound is a valuable chemical entity with established synthetic utility and emerging biological significance. This guide provides a foundational understanding for researchers interested in its chemistry and potential therapeutic applications. Further investigation is warranted to fully elucidate the molecular mechanisms underlying its hypoglycemic effects and its interactions with metabolic signaling pathways. This will be crucial for the development of novel therapeutics targeting metabolic disorders.

References

- 1. This compound | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The regulation of gluconeogenesis. The effect of pent-4-enoic acid on gluconeogenesis and on the gluconeogenic metabolite concentrations of isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Pentenoic acid [webbook.nist.gov]

- 7. Inhibition of hepatic gluconeogenesis and fatty acid oxidation by pent-4-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of inhibition of gluconeogenesis by 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Short-Chain Fatty Acids Stimulate Glucagon-Like Peptide-1 Secretion via the G-Protein–Coupled Receptor FFAR2 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 4-Pentynoic Acid from 4-Pentyn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-pentynoic acid from its corresponding primary alcohol, 4-pentyn-1-ol. The document details two robust and effective oxidation methodologies: the classic Jones oxidation and a milder, more selective one-pot, two-step oxidation employing (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with sodium chlorite. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information to select and execute the most suitable method for their specific needs, considering factors such as scale, functional group tolerance, and environmental impact.

Introduction

This compound is a valuable building block in organic synthesis, utilized in the preparation of a variety of molecular scaffolds, including pharmaceuticals and biologically active compounds. The terminal alkyne and carboxylic acid functionalities provide versatile handles for further chemical transformations. The efficient and clean synthesis of this compound is therefore of significant interest. This guide focuses on the direct oxidation of the readily available 4-pentyn-1-ol.

Method 1: Jones Oxidation

The Jones oxidation is a well-established and cost-effective method for the oxidation of primary alcohols to carboxylic acids.[1] It utilizes a solution of chromium trioxide in aqueous sulfuric acid, known as Jones reagent. The reaction is typically rapid and high-yielding. However, the use of carcinogenic chromium(VI) compounds necessitates careful handling and disposal.

Experimental Protocol: Jones Oxidation

A general procedure for the synthesis of this compound from 4-pentyn-1-ol using Jones reagent is as follows:

-

Dissolution and Cooling: 4-Pentyn-1-ol (1.0 eq, e.g., 1 mL, 10.7 mmol) is dissolved in acetone in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.[2][3]

-

Addition of Jones Reagent: Jones reagent is added dropwise to the stirred solution. The addition is continued until a persistent orange color remains in the reaction mixture, indicating an excess of the oxidant.[2][3]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for approximately 1 hour. During this time, the color of the mixture should be maintained as orange by the dropwise addition of more Jones reagent if necessary.[2][3]

-

Work-up: Upon completion of the reaction, water is added to the flask. The aqueous mixture is then extracted several times with diethyl ether. The combined organic extracts are washed with saturated brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3]

-

Purification: The crude this compound is purified by flash chromatography on silica gel using a hexane/ether (8:2) eluent to afford the product as a colorless oil.[2][3]

Data Presentation: Jones Oxidation

| Parameter | Value | Reference |

| Starting Material | 4-Pentyn-1-ol | [2][3] |

| Reagents | Jones Reagent, Acetone, Diethyl Ether, Water, Brine, Sodium Sulfate | [2][3] |

| Reaction Temperature | 0 °C to Room Temperature | [2][3] |

| Reaction Time | 1 hour | [2][3] |

| Yield | 82% | [2][3] |

| Spectroscopic Data (¹H NMR, 400MHz, CDCl₃) | δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm | [2][3] |

Method 2: One-Pot TEMPO/Sodium Chlorite Oxidation

This method offers a milder and more environmentally benign alternative to chromium-based oxidations. It is a one-pot, two-step process that first utilizes a catalytic amount of TEMPO and a co-oxidant (sodium hypochlorite) to convert the primary alcohol to the corresponding aldehyde. Subsequently, sodium chlorite is used to oxidize the aldehyde to the carboxylic acid in the same reaction vessel.[4] This method is known for its high chemoselectivity and tolerance of various functional groups.[4]

Experimental Protocol: One-Pot TEMPO/Sodium Chlorite Oxidation

The following is a general procedure adaptable for the synthesis of this compound from 4-pentyn-1-ol:

-

Initial Setup: In a round-bottom flask, dissolve 4-pentyn-1-ol (1.0 eq) in a biphasic solvent system, typically dichloromethane (CH₂Cl₂) and water.

-

TEMPO-mediated Oxidation to Aldehyde: Add TEMPO (catalytic amount, e.g., 0.01-0.1 eq) and sodium hypochlorite (NaOCl, bleach) under phase-transfer conditions. The reaction is typically monitored by TLC until the starting alcohol is consumed.

-

In-situ Oxidation to Carboxylic Acid: To the reaction mixture containing the intermediate aldehyde, add sodium chlorite (NaClO₂). The reaction is stirred until the aldehyde is fully converted to the carboxylic acid.[4]

-

Work-up: The reaction is quenched, and the aqueous layer is separated. The pH of the aqueous layer is adjusted, followed by extraction with an organic solvent.

-

Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent and concentrated under reduced pressure.

-

Purification: The crude product can be purified by standard techniques such as flash chromatography.

Data Presentation: TEMPO/Sodium Chlorite Oxidation (General)

| Parameter | Description | Reference |

| Starting Material | Primary Alcohol (e.g., 4-Pentyn-1-ol) | [4] |

| Reagents | TEMPO (catalytic), Sodium Hypochlorite, Sodium Chlorite, Dichloromethane, Water | [4] |

| Key Features | Mild conditions, High chemoselectivity, Environmentally more benign than chromium oxidants | [4] |

| Scope | Applicable to a wide range of alcohols with sensitive functional groups | [4] |

Visualization of Synthetic Pathways

Caption: Comparative workflows for the synthesis of this compound.

Logical Relationship of Reagents and Products

Caption: Decision pathway for selecting a synthetic method.

Conclusion

The synthesis of this compound from 4-pentyn-1-ol can be effectively achieved by at least two reliable methods. The choice between Jones oxidation and the one-pot TEMPO/sodium chlorite oxidation will depend on the specific requirements of the synthesis. For large-scale, cost-effective production where the use of heavy metals is permissible, Jones oxidation remains a viable option. Conversely, for syntheses involving sensitive substrates or where a more environmentally friendly protocol is desired, the TEMPO-based method is a superior choice, offering high yields and excellent functional group compatibility. This guide provides the necessary technical details to aid researchers in making an informed decision for their synthetic endeavors.

References

4-Pentynoic Acid (CAS Number 6089-09-4): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentynoic acid (CAS: 6089-09-4), also known as propargylacetic acid, is a versatile bifunctional molecule featuring both a terminal alkyne and a carboxylic acid. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecules and polymers. Its terminal alkyne allows for participation in highly efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile conjugation and formation of 1,2,3-triazoles. The carboxylic acid moiety provides a handle for standard amide and ester formations. This guide provides an in-depth overview of the chemical and physical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility in drug discovery and materials science. Detailed experimental protocols for its synthesis and application in click chemistry are provided, alongside diagrams of relevant biological signaling pathways.

Chemical and Physical Properties

This compound is a white to beige crystalline solid at room temperature. It is soluble in water and many organic solvents. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 6089-09-4 | |

| Molecular Formula | C₅H₆O₂ | |

| Molecular Weight | 98.10 g/mol | |

| Appearance | White to beige crystalline powder or flakes | |

| Melting Point | 54-57 °C | |

| Boiling Point | 110 °C at 30 mmHg | |

| Density | 1.1133 g/cm³ (estimate) | |

| pKa | 4.30 ± 0.10 (Predicted) | |

| Water Solubility | Soluble | |

| InChI Key | MLBYLEUJXUBIJJ-UHFFFAOYSA-N | |

| SMILES | C#CCCC(=O)O |

Spectroscopic Data

The structural features of this compound can be confirmed by various spectroscopic techniques. A summary of typical spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.0 (t, 1H, C≡CH), ~2.5 (m, 2H, CH₂C≡C), ~2.6 (m, 2H, CH₂COOH) | |

| ¹³C NMR | δ ~14 (CH₂C ≡C), ~33 (C H₂COOH), ~69 (C≡C H), ~82 (C ≡CH), ~178 (C =O) | |

| FT-IR | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1710 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (O-H stretch, broad) | |

| Mass Spectrometry (EI) | m/z 98 (M⁺), 70, 53, 27 |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is the oxidation of 4-pentyn-1-ol using Jones' reagent (chromium trioxide in sulfuric acid and acetone).

-

Dissolution: Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Oxidation: Slowly add Jones' reagent dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C. Continue the addition until the orange color of the Jones' reagent persists for at least 30 minutes, indicating the complete oxidation of the alcohol.

-

Quenching: Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate of chromium salts forms.

-

Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be further purified by flash chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Caption: Synthesis Workflow for this compound.

Reactivity

The reactivity of this compound is characterized by its two functional groups:

-

Terminal Alkyne: This group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. It can also undergo other alkyne reactions such as Sonogashira coupling, hydroamination, and cyclization reactions.

-

Carboxylic Acid: This functional group can be converted to esters, amides, acid chlorides, and other carboxylic acid derivatives through standard organic chemistry transformations.

Applications in Research and Development

Click Chemistry

This compound is a widely used building block in click chemistry for the introduction of a carboxylic acid moiety. The terminal alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.

-

Reactant Preparation: In a suitable vial, dissolve the azide-containing compound (1.0 eq) and this compound (1.1 eq) in a solvent such as a mixture of t-butanol and water (1:1).

-

Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq) in water.

-

Reaction: Add the catalyst solution to the solution of the reactants. Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated.

-

Purification: The resulting triazole product can be purified by column chromatography or recrystallization.

Caption: CuAAC Click Chemistry Workflow.

Synthesis of Sequence-Defined Oligomers

This compound serves as a key monomer in the solid-phase synthesis of sequence-defined oligomers. Its bifunctional nature allows for iterative coupling reactions, creating polymer chains with precisely controlled sequences. For instance, the carboxylic acid can be coupled to an amine on a solid support, and the alkyne can then be reacted with an azide-functionalized monomer in a click reaction. This process can be repeated to build up the desired oligomer.

Pharmaceutical and Agrochemical Synthesis

The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be used to introduce an alkyne handle for further functionalization or to construct heterocyclic ring systems.

Biological Activity and Signaling Pathways

Hypoglycemic Effects

This compound has been shown to be a hypoglycemic agent. Its mechanism of action is primarily attributed to the inhibition of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. It also inhibits the oxidation of long-chain fatty acids. The inhibition of gluconeogenesis is thought to occur at the level of pyruvate carboxylase. By reducing the liver's ability to produce glucose, this compound can lower blood glucose levels. This is distinct from the insulin-mediated glucose uptake stimulated by the PI3K/AKT pathway.

Caption: Hypoglycemic Action of this compound.

Antiepileptic Potential of Derivatives

Derivatives of this compound have been investigated for their potential as antiepileptic drugs, drawing parallels to the established anticonvulsant valproic acid. The proposed mechanism of action involves the modulation of the GABAergic system. Specifically, these compounds may inhibit the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting GABA-T, the concentration of GABA in the synaptic cleft increases, leading to enhanced inhibitory neurotransmission and a reduction in neuronal excitability, which is a key factor in seizure activity.

Caption: Antiepileptic Action of this compound Derivatives.

Safety and Handling

This compound is classified as a corrosive solid. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for chemical synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the construction of complex organic molecules, polymers, and bioconjugates. Its utility in click chemistry has solidified its importance in modern drug discovery and materials science. Furthermore, its inherent biological activities and the potential of its derivatives in therapeutics warrant continued investigation. This guide provides a solid foundation for researchers and scientists looking to explore the potential of this compound in their work.

Propargylacetic Acid (4-Pentynoic Acid): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylacetic acid, systematically known as 4-pentynoic acid, is a versatile bifunctional molecule featuring both a terminal alkyne and a carboxylic acid group. This unique structure makes it a valuable building block in organic synthesis and a powerful tool in chemical biology and drug development. Its terminal alkyne functionality allows for its participation in highly efficient and specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The carboxylic acid moiety provides a handle for conjugation to other molecules, such as peptides, proteins, and drug delivery systems. This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of propargylacetic acid, with a focus on experimental protocols and its role in modulating metabolic pathways.

Chemical and Physical Properties

Propargylacetic acid is a white to off-white crystalline solid at room temperature. It is soluble in water and many organic solvents.[1] Its key identifiers and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Systematic Name | This compound |

| Synonym | Propargylacetic acid |

| CAS Number | 6089-09-4 |

| Molecular Formula | C₅H₆O₂ |

| Molecular Weight | 98.10 g/mol |

| InChI Key | MLBYLEUJXUBIJJ-UHFFFAOYSA-N |

| SMILES | C#CCCC(=O)O |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 54-57 °C | [1] |

| Boiling Point | 110 °C at 30 mmHg | [1] |

| pKa | 4.30 ± 0.10 (Predicted) | [1] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ (ppm): 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) |

| ¹³C NMR | Typical shifts (ppm): ~178 (C=O), ~83 (C≡CH), ~69 (C≡CH), ~33 (CH₂), ~14 (CH₂) |

| Infrared (IR) | Characteristic absorptions (cm⁻¹): ~3300 (≡C-H stretch), ~2900 (C-H stretch), ~2120 (C≡C stretch), ~1710 (C=O stretch), 2500-3300 (O-H stretch, broad) |

| Mass Spectrometry | Major m/z fragments: 98 (M+), 70, 53, 27 |

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol

This protocol describes the oxidation of 4-pentyn-1-ol to this compound using Jones reagent.

Materials:

-

4-pentyn-1-ol

-

Acetone

-

Jones reagent (chromic acid in sulfuric acid)

-

Diethyl ether (Et₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask equipped with a stir bar and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the orange color of the Jones reagent persists.

-

Allow the reaction mixture to warm to room temperature and continue to add Jones reagent dropwise to maintain the orange color.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Quench the reaction by adding water.

-

Extract the aqueous mixture several times with diethyl ether.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash chromatography on silica gel using a mixture of hexane and diethyl ether (e.g., 8:2 v/v) as the eluent to yield this compound as a colorless oil.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol provides a general method for the CuAAC reaction, a cornerstone of click chemistry, using this compound as the alkyne component.[2][3] This reaction is widely used for bioconjugation and materials science applications.

Materials:

-

This compound

-

An azide-containing molecule (e.g., an azide-functionalized peptide or fluorescent dye)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand

-

Phosphate-buffered saline (PBS) or another suitable buffer

-

Deionized water

-

Microcentrifuge tubes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of the azide-containing molecule in a compatible solvent.

-

Prepare a stock solution of CuSO₄ in deionized water (e.g., 20 mM).

-

Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).

-

Prepare a stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO (e.g., 50 mM).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the this compound and the azide-containing molecule in the desired molar ratio (typically a slight excess of one reactant is used).

-

Add the appropriate buffer to achieve the desired final reaction volume.

-

-

Catalyst Preparation and Addition:

-

In a separate tube, premix the CuSO₄ solution and the ligand solution. A common ratio is 1:5 copper to ligand. Let this mixture stand for a few minutes.

-

Add the premixed catalyst solution to the reaction mixture containing the alkyne and azide.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Gently mix the reaction and incubate at room temperature. Reaction times can vary from 30 minutes to a few hours. Protect the reaction from light if using light-sensitive reagents.

-

-

Reaction Quenching and Purification:

-

The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.

-

Purify the product using an appropriate method, such as HPLC, size-exclusion chromatography, or precipitation, depending on the nature of the product.

-

Biological Activity and Mechanism of Action

This compound is known to be a hypoglycemic agent.[1] Its mechanism of action involves the inhibition of fatty acid β-oxidation, which in turn suppresses gluconeogenesis.

Inhibition of Fatty Acid β-Oxidation

The primary target of this compound's metabolic effects is the inhibition of long-chain fatty acid oxidation. This occurs through the irreversible inhibition of carnitine palmitoyltransferase I (CPT1), a key enzyme in the carnitine shuttle system. The carnitine shuttle is responsible for transporting long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation takes place.

The metabolic activation of this compound to its coenzyme A (CoA) ester, 4-pentenoyl-CoA, is a prerequisite for its inhibitory activity. A metabolite of 4-pentenoic acid, 3-keto-4-pentenoyl-CoA, has been identified as a potent inhibitor of carnitine acetyltransferase, an enzyme related to CPT1.[4] By inhibiting CPT1, this compound effectively reduces the rate at which fatty acids can be broken down to produce acetyl-CoA. This leads to a decrease in the energy supply from fatty acid oxidation and an accumulation of fatty acids in the cytoplasm.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Click Chemistry and Bioconjugation: As a terminal alkyne, it is a key reagent for attaching probes, tags, or therapeutic agents to biomolecules such as proteins, peptides, and nucleic acids via the CuAAC reaction. This allows for the specific labeling and tracking of these molecules in biological systems.

-

Metabolic Research: Its ability to inhibit fatty acid oxidation makes it a useful pharmacological tool for studying metabolic pathways, particularly gluconeogenesis and the regulation of energy homeostasis.

-

Synthesis of Bioactive Molecules: this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. It can be incorporated into larger structures to introduce a "clickable" handle for further modification or to modulate the pharmacological properties of the parent molecule.

-

Materials Science: The alkyne group can be used for the surface modification of materials or the synthesis of polymers with specific functionalities through click chemistry-based polymerization methods.

Conclusion

Propargylacetic acid (this compound) is a powerful and versatile chemical tool with significant applications in organic synthesis, chemical biology, and drug development. Its bifunctional nature, combining a reactive alkyne and a versatile carboxylic acid, allows for a wide range of chemical transformations and conjugations. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its use by researchers and scientists in their respective fields, ultimately contributing to advancements in our understanding of biological processes and the development of new therapeutic strategies.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Pentynoic Acid in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid, a versatile bifunctional molecule, has emerged as a valuable building block in modern chemical synthesis. Its structure, featuring a terminal alkyne and a carboxylic acid, allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, complex organic molecules, and bioconjugates.[1] This guide provides an in-depth exploration of the core mechanisms of action of this compound in several key synthetic reactions, complete with experimental protocols, quantitative data, and visual representations of reaction pathways.

Core Reactivity and Mechanisms of Action

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups: the terminal alkyne and the carboxylic acid.

Reactions of the Alkyne Group

The terminal alkyne is a hub of reactivity, participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most prominent applications of this compound is in "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring, a common linker in bioconjugation and drug discovery.[3][4]

Mechanism of Action:

The generally accepted mechanism for CuAAC involves the following key steps:

-

Formation of Copper(I) Acetylide: In the presence of a copper(I) catalyst, the terminal alkyne of this compound is deprotonated to form a copper(I) acetylide intermediate. This step significantly increases the nucleophilicity of the alkyne carbon.

-

Coordination of the Azide: The organic azide coordinates to the copper center.

-

Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.

-

Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper intermediate. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, a powerful tool for the formation of C(sp)-C(sp²) bonds.[5][6]

Mechanism of Action:

The catalytic cycle of the Sonogashira coupling involves both palladium and copper catalysts and can be summarized as follows:

-

Oxidative Addition: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: Concurrently, the terminal alkyne of this compound reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, transferring the alkynyl group to the palladium center.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

This compound can undergo intramolecular cyclization to form enol lactones, which are valuable synthetic intermediates. This transformation can be catalyzed by various transition metals, most notably copper and palladium.[7][8]

Mechanism of Palladium-Catalyzed Cyclization:

While several pathways can be envisioned, a plausible mechanism for the palladium-catalyzed intramolecular cyclization involves:

-

Coordination and Activation: The palladium(II) catalyst coordinates to the alkyne and activates it towards nucleophilic attack.

-

Oxypalladation: The carboxylic acid group acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig manner to form a vinylpalladium(II) intermediate.

-

Protonolysis/Reductive Elimination: Depending on the reaction conditions, the vinylpalladium intermediate can undergo protonolysis or a sequence leading to reductive elimination to release the enol lactone product and regenerate the active palladium catalyst.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound allows for standard transformations such as esterification and amidation, enabling its incorporation into larger molecules through these stable linkages.

Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.

Mechanism of Action:

-

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Amide bonds are typically formed by activating the carboxylic acid, followed by reaction with an amine.

Mechanism of Action (using a coupling agent like DCC):

-

Activation of Carboxylic Acid: The carboxylic acid reacts with a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack by Amine: The amine attacks the activated carbonyl carbon of the O-acylisourea intermediate.

-

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the amide and dicyclohexylurea (DCU) as a byproduct.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the key reactions of this compound and its derivatives.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| This compound derivative | Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 18 | >95 | [3] |

| Propargyl-substituted coumarin | Benzyl Azide | Immobilized Cu(I) Complex | H₂O/t-BuOH/ACN | Room Temp | 12 | 67-98 | [9] |

| Azidoacetic acid | 2-Ethynylpyridine | CuI, DIPEA | THF | Room Temp | 2.5 | 31 | [10] |

Table 2: Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pentanoic Acid | Methanol | Amberlyst 15 | 60 | - | 93 | [11] |

| Acetic Acid | 4-methyl-2-pentanol | H₂SO₄ | Reflux | 1-1.2 | 34.6 | [12] |

| Cinnamic Acid | Ethanol | Lipozyme TLIM | - | - | 86 | [13] |

Table 3: Amide Bond Formation

| Carboxylic Acid | Amine | Coupling Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| n-Dodecanoic acid | Aniline | Nb₂O₅ | Toluene | Reflux | 30 | 90+ | [5][14] |

| N-Boc-L-proline | Benzylamine | ZrCl₄ | Toluene | Reflux | 48 | 67 | [15] |

| Various | Various | B(OCH₂CF₃)₃ | MeCN | 80 | 5-24 | 60-99 | [16] |

Table 4: Sonogashira Coupling

| Alkyne | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄, CuI | Diisopropylamine | Toluene | 55 | 20 | 74 | [14] |

| Phenylacetylene | 4-Iodotoluene | Pd on alumina, Cu₂O | - | THF-DMA | 75 | 72 | <2 (batch) | [17] |

| Phenylacetylene | 4-Iodonitrobenzene | α-Fe₂O₃ nanoparticles | K₂CO₃ | Ethylene Glycol | 80 | - | High | [6] |

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol[8]

Materials:

-

4-Pentyn-1-ol (1 mL, 10.7 mmol)

-

Acetone

-

Jones' reagent

-

Ether (Et₂O)

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane

-

Ether

Procedure:

-

Dissolve 4-pentyn-1-ol (1 mL, 10.7 mmol) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones' reagent dropwise with vigorous stirring until the reaction mixture remains orange.

-

Allow the reaction mixture to warm to room temperature and continue adding Jones' reagent dropwise to maintain the orange color.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Upon completion of the reaction (monitored by TLC), add water and extract the product several times with ether (Et₂O).

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ether = 8:2) to yield this compound as a colorless oil. (Reported Yield: 82%)

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioconjugation

This protocol outlines a general workflow for conjugating a biomolecule containing an alkyne (like a derivative of this compound) to another molecule containing an azide.

Conclusion

This compound is a powerful and versatile reagent in chemical synthesis, offering dual functionality that enables a wide array of transformations. Its participation in robust and efficient reactions like CuAAC and Sonogashira coupling, as well as classical transformations such as esterification and amidation, solidifies its role as a key building block in the construction of complex molecular architectures. The mechanisms and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals to effectively harness the synthetic potential of this compound in their respective fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Propargylacetic acid | Alkynyls | Ambeed.com [ambeed.com]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-戊炔酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 6089-09-4 [chemicalbook.com]

- 9. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Palladium-Catalyzed Oxidative Wacker Cyclizations in Nonpolar Organic Solvents with Molecular Oxygen: A Stepping Stone to Asymmetric Aerobic Cyclizations [organic-chemistry.org]

- 16. A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Biological Activity of 4-Pentynoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoic acid and its derivatives represent a class of small molecules with diverse and significant biological activities. Characterized by a terminal alkyne group, these compounds have garnered interest in medicinal chemistry and drug development for their potential as inhibitors of key metabolic enzymes and modulators of neurological pathways. Their structural similarity to the established anticonvulsant, valproic acid, has further fueled research into their therapeutic applications. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their effects on fatty acid oxidation, anticonvulsant properties, and neuroprotective potential. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the exploration and development of this promising class of compounds.

Core Biological Activities

The biological effects of this compound and its derivatives are primarily attributed to their ability to interact with and modulate the function of specific enzymes and receptors. The key areas of biological activity identified for this class of compounds are detailed below.

Inhibition of Fatty Acid Oxidation

A significant body of research has focused on the ability of this compound and its analogs to inhibit fatty acid β-oxidation, a critical metabolic pathway for energy production. This inhibitory action is primarily mediated through the targeting of enzymes within this pathway.

Mechanism of Action: 4-Pentenoic acid, a structurally related compound, and its metabolites have been shown to inhibit carnitine acetyltransferase, an enzyme involved in the transport of fatty acids into the mitochondria[1]. The terminal alkyne group of this compound derivatives can act as a reactive handle, potentially leading to the irreversible inhibition of key enzymes in the β-oxidation spiral.

Signaling Pathway: Inhibition of Fatty Acid β-Oxidation

The following diagram illustrates the general pathway of mitochondrial fatty acid β-oxidation and highlights the potential point of inhibition by this compound derivatives.

Anticonvulsant Activity

Several derivatives of this compound have been investigated for their anticonvulsant properties, largely due to their structural resemblance to valproic acid (VPA), a widely used antiepileptic drug.

Mechanism of Action: The anticonvulsant effects of VPA and its analogs are believed to be multifactorial. One proposed mechanism is the inhibition of histone deacetylases (HDACs), leading to changes in gene expression that can suppress seizure activity. Another potential mechanism involves the modulation of GABAergic neurotransmission.

Signaling Pathway: HDAC Inhibition

The diagram below illustrates the proposed mechanism of HDAC inhibition by VPA and its analogs, leading to gene expression changes that may contribute to their anticonvulsant effects.

Neuroprotective Effects

Emerging evidence suggests that certain derivatives of this compound may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases.

Mechanism of Action: The neuroprotective effects of these compounds are likely linked to their ability to modulate multiple pathways involved in neuronal survival and plasticity. For instance, 2-N-Pentyl-4-pentynoic acid, a VPA analogue, has been shown to enhance spatial learning and memory, potentially by increasing the prevalence of the neural cell adhesion molecule (NCAM)[2].

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activity of various this compound derivatives.

| Compound/Derivative | Biological Activity | Assay Type | Target | Quantitative Data | Reference |

| 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid | GABA Receptor Inhibition | [3H]EBOB Binding Assay | Ionotropic GABA Receptors | IC50 = 88 nM | [3] |

| 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid | GABA Receptor Inhibition | Whole-cell Patch Clamp | Ionotropic GABA Receptors | IC50 = 0.54 µM | [3] |

| 2-N-Pentyl-4-pentynoic acid | Neuroprotection | In vivo (Water Maze) | N/A | Effective Dose = 16-85 mg/kg | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the biological activity of this compound derivatives.

Fatty Acid Oxidation Inhibition Assay (Radiolabeled Substrate)

This protocol is adapted for the measurement of fatty acid oxidation in cell culture or tissue homogenates using a radiolabeled fatty acid.

Materials:

-

Cells or tissue homogenate

-

[1-14C]Palmitic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

L-Carnitine

-

Culture medium (e.g., DMEM) or appropriate buffer

-

Perchloric acid (PCA)

-

Scintillation cocktail and counter

Procedure:

-

Cell Culture/Tissue Preparation: Culture cells to confluence in appropriate multi-well plates. For tissue, homogenize in a suitable buffer on ice.

-

Preparation of Radiolabeled Substrate: Prepare a stock solution of [1-14C]palmitic acid complexed to BSA in the culture medium or buffer. The final concentration of palmitate and radioactivity should be optimized for the specific cell type or tissue.

-

Incubation:

-

Wash the cells or tissue homogenate with a pre-warmed buffer.

-

Add the reaction mixture containing the [1-14C]palmitic acid-BSA complex and L-carnitine.

-

Add the test compound (this compound derivative) at various concentrations. Include a vehicle control.

-

Incubate at 37°C for a defined period (e.g., 1-3 hours).

-

-

Reaction Termination and Separation:

-

Stop the reaction by adding a final concentration of cold perchloric acid (e.g., 0.5 M). This will precipitate proteins and un-metabolized [1-14C]palmitic acid.

-

Centrifuge the samples to pellet the precipitate.

-

-

Measurement of Radioactivity:

-

Collect the supernatant, which contains the acid-soluble metabolites (ASMs) of [1-14C]palmitic acid (e.g., [1-14C]acetyl-CoA).

-

Add the supernatant to a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the rate of fatty acid oxidation as the amount of 14C-labeled ASMs produced per unit of time per mg of protein.

-

Determine the IC50 value of the this compound derivative by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Anticonvulsant Screening: Maximal Electroshock (MES) Test

This protocol describes the MES test in mice, a widely used model for generalized tonic-clonic seizures.

Materials:

-

Male mice (e.g., ICR strain, 20-30 g)

-

Electroconvulsive shock apparatus with corneal electrodes

-

Electrode solution (e.g., 0.9% saline)

-

Test compound (this compound derivative) and vehicle

-

Standard anticonvulsant drug (e.g., phenytoin) for positive control

Procedure:

-

Animal Preparation: Acclimatize mice to the laboratory conditions for at least one week.

-

Drug Administration:

-

Administer the test compound or vehicle to groups of mice via an appropriate route (e.g., intraperitoneal, oral).

-

Administer the standard anticonvulsant to a positive control group.

-

The time between drug administration and the MES test should be determined based on the pharmacokinetic profile of the compound (typically 30-60 minutes).

-

-

MES Induction:

-

Apply a drop of electrode solution to the corneal electrodes.

-

Gently restrain the mouse and apply the electrodes to the corneas.

-

Deliver a single electrical stimulus of a fixed intensity and duration (e.g., 50 mA for 0.2 seconds).

-

-

Observation:

-

Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid extension of both hindlimbs for at least 3 seconds.

-

-

Data Analysis:

-

A compound is considered to have anticonvulsant activity if it prevents the tonic hindlimb extension in a significant number of animals compared to the vehicle-treated group.

-

The ED50 (the dose that protects 50% of the animals from the seizure) can be calculated using probit analysis.

-

Anticonvulsant Screening: Subcutaneous Pentylenetetrazol (scPTZ) Test

This protocol details the scPTZ test, a model for myoclonic and absence seizures.

Materials:

-

Male mice (e.g., ICR strain, 20-30 g)

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound (this compound derivative) and vehicle

-

Standard anticonvulsant drug (e.g., ethosuximide) for positive control

Procedure:

-

Animal Preparation: Acclimatize mice as described for the MES test.

-

Drug Administration: Administer the test compound, vehicle, or standard drug as described for the MES test.

-

PTZ Injection: At the time of peak effect of the test compound, administer a subcutaneous injection of PTZ into the loose skin on the back of the neck.

-

Observation:

-

Immediately after PTZ injection, place the mouse in an individual observation chamber.

-

Observe the animal for a period of 30 minutes for the occurrence of clonic seizures. A clonic seizure is defined as a period of clonus of the forelimbs, hindlimbs, or whole body lasting for at least 5 seconds.

-

-

Data Analysis:

-

A compound is considered to have anticonvulsant activity if it prevents the occurrence of clonic seizures in a significant number of animals compared to the vehicle-treated group.

-

The ED50 can be calculated using probit analysis.

-

Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a general method for measuring HDAC activity in cell lysates.

Materials:

-

Cell lysate containing HDACs

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

HDAC inhibitor (this compound derivative)

-

Developer solution (containing a protease like trypsin)

-

Standard HDAC inhibitor (e.g., Trichostatin A, TSA)

-

Fluorometer

Procedure:

-

Preparation of Reagents: Prepare working solutions of the HDAC substrate, developer, and test compounds in the assay buffer.

-

Assay Setup:

-

In a 96-well plate, add the cell lysate to each well.

-

Add the test compound at various concentrations. Include a vehicle control and a positive control (TSA).

-

Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Development:

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate to release the fluorophore.

-

Incubate at 37°C for a short period (e.g., 15 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Conclusion

This compound and its derivatives represent a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Their demonstrated ability to inhibit fatty acid oxidation, exert anticonvulsant effects, and provide neuroprotection warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate ongoing research in this area and to support the rational design and development of new drug candidates based on the this compound core structure. Future studies should focus on elucidating the precise molecular mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety of promising derivatives.

References

- 1. Inhibition of carnitine acetyltransferase by metabolites of 4-pentenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentyl-4-yn-valproic acid enhances both spatial and avoidance learning, and attenuates age-related NCAM-mediated neuroplastic decline within the rat medial temporal lobe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

Physical and chemical properties of 4-Pentynoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-pentynoic acid, a versatile building block in organic synthesis. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and established experimental protocols.

Core Physical and Chemical Properties

This compound, also known as propargylacetic acid, is a carboxylic acid containing a terminal alkyne functional group.[1][2][3] This unique structure imparts it with versatile reactivity, making it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and biologically active compounds.[4][5][6]

Physical Properties

This compound is a white to beige crystalline powder or solid at room temperature.[1][5][7][8] It is soluble in water and low polarity organic solvents such as ethanol, acetone, and methyl-tert-butylether.[4][9][10] Key physical data are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₆O₂ | [2][5][9][11] |

| Molecular Weight | 98.10 g/mol | [2][5][9][11][12] |

| Melting Point | 54-57 °C | [2][4] |

| Boiling Point | 110 °C at 30 mmHg | [4][10] |

| Flash Point | 75 °C (167 °F) | [1][2][7] |

| Appearance | White to beige crystalline powder/solid | [1][5][7][8] |

| Solubility | Soluble in water, ethanol, acetone, and methyl-tert-butylether. | [4][9] |

Chemical and Spectroscopic Properties

The chemical behavior of this compound is dictated by its two functional groups: the carboxylic acid and the terminal alkyne. This allows it to participate in a variety of chemical transformations. It is noted to be sensitive to light and air, and should be stored under an inert atmosphere.[1][2]

| Property | Value | Source |

| CAS Number | 6089-09-4 | [1][2][4][9][10] |

| pKa (Predicted) | 4.30 ± 0.10 | [8] |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 2.61-2.59 (m, 2H), 2.52-2.48 (m, 2H), 1.98-1.95 (m, 1H) ppm | [4][13] |

| InChI | 1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7) | [11] |

| SMILES | C#CCCC(=O)O | [9][11][12] |

Reactivity and Applications

This compound's terminal alkyne and carboxylic acid functionalities make it a versatile reagent in organic synthesis. It is particularly noted for its use in:

-

Click Chemistry : The terminal alkyne allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[6]

-

Intramolecular Cyclizations : It can undergo copper-catalyzed intramolecular cyclization to form enol lactones.[4]

-

Synthesis of Heterocycles : It serves as a precursor for various heterocyclic compounds.

-

Biologically Active Molecules : It is a building block for biologically active ynenol lactones when reacted with 1-bromo-1-alkynes in the presence of a palladium catalyst.[4] It has also been investigated as a hypoglycemic agent.[4]

Experimental Protocols

Synthesis of this compound from 4-Pentyn-1-ol

A common and efficient method for the synthesis of this compound is the oxidation of 4-pentyn-1-ol using Jones reagent.[4][13]

Materials:

-

4-pentyn-1-ol

-

Acetone

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Water

-

Diethyl ether (Et₂O)

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Hexane

-

Ether

Procedure:

-

Dissolve 4-pentyn-1-ol (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.[4][13]

-

Slowly add Jones reagent dropwise to the stirred solution. Continue the addition until the orange color of the Jones reagent persists.[4][13]

-

Allow the reaction mixture to warm to room temperature and continue to stir for 1 hour. Add more Jones reagent if the orange color fades.[4][13]

-

Extract the aqueous mixture several times with diethyl ether.[4][13]

-

Combine the organic extracts and wash with a saturated brine solution.[4][13]

-

Remove the solvent under reduced pressure to obtain the crude product.[4][13]

-

Purify the crude product by flash chromatography on silica gel using a hexane/ether (8:2) eluent to yield this compound as a colorless oil.[4][13] A typical yield for this procedure is around 82%.[4][13]

Visualizations

Synthesis Workflow of this compound

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 6089-09-4 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. This compound, 95% | Fisher Scientific [fishersci.ca]

- 10. This compound [chembk.com]

- 11. This compound | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound (CAS 6089-09-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Physicochemical Properties of 4-Pentynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-pentynoic acid, a valuable building block in synthetic organic chemistry and drug discovery. This document summarizes its key quantitative data and outlines the standard experimental methodologies for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This information is critical for its application in experimental design, reaction optimization, and formulation development.

| Property | Value | Data Source |

| Molecular Weight | 98.10 g/mol | PubChem[1], Sigma-Aldrich[2] |

| Density | Not Experimentally Determined | N/A |

Experimental Protocols

The determination of the molecular weight and density of a solid organic compound such as this compound can be achieved through established laboratory techniques. The following sections detail the general methodologies for these measurements.

Determination of Molecular Weight via Titration

A common and accurate method for determining the molecular weight of an unknown carboxylic acid is through titration with a standardized base.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the carboxylic acid (e.g., this compound) and dissolve it in a suitable solvent, such as a mixture of ethanol and water.

-

Indicator Addition: Add a few drops of an appropriate pH indicator, such as phenolphthalein, to the dissolved acid solution.

-

Titration: Titrate the acid solution with a standardized solution of a strong base, typically sodium hydroxide (NaOH), of a known concentration. The base is added incrementally from a burette until the endpoint is reached, which is indicated by a persistent color change of the indicator.

-

Calculation: The molecular weight of the acid can be calculated from the volume of the base used, its concentration, and the initial mass of the acid. The reaction proceeds with a 1:1 stoichiometry between the monoprotic carboxylic acid and the strong base.

Determination of Density for a Solid Compound

Several methods are available for determining the density of a solid organic compound. The choice of method may depend on the physical form of the solid (e.g., crystalline, powder).

1. Gas Pycnometry:

This non-destructive method is highly accurate for determining the true density of a solid.

Methodology:

-

Sample Placement: A known mass of the solid sample is placed in a sealed chamber of a known volume.

-

Gas Introduction: An inert gas, typically helium, is introduced into the chamber. The pressure is measured.

-

Expansion: The gas is then expanded into a second chamber of known volume, and the final pressure is measured.

-

Volume Calculation: The volume of the solid sample can be determined from the initial and final pressures and the known volumes of the chambers using the ideal gas law.

-

Density Calculation: The density is then calculated by dividing the mass of the sample by its determined volume.

2. Buoyancy Method (Based on Archimedes' Principle):

This method determines the density of a solid by comparing its weight in air to its apparent weight when submerged in a liquid of known density.

Methodology:

-

Weighing in Air: The solid sample is first weighed in air to determine its mass.

-

Weighing in Liquid: The sample is then submerged in a liquid of known density (in which it is insoluble) and weighed again.

-

Volume Calculation: The difference between the two weights is the weight of the displaced liquid. The volume of the displaced liquid, which is equal to the volume of the sample, can be calculated using the density of the liquid.

-

Density Calculation: The density of the solid is then calculated by dividing its mass in air by its determined volume.

Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the physicochemical characterization of a chemical compound like this compound.

Caption: Workflow for the characterization of this compound.

References

4-Pentynoic Acid: A Comprehensive Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting and boiling points of 4-Pentynoic acid, a valuable building block in organic synthesis. The document outlines the experimentally determined values for these key physical properties, details the methodologies for their determination, and presents a logical workflow for these experimental procedures.

Physicochemical Data of this compound

The melting and boiling points are critical parameters for the purification, handling, and storage of this compound. The empirically determined values are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 52-58 °C | Ambient Pressure |

| 54-57 °C | Ambient Pressure[1][2][3] | |

| 57 °C | Ambient Pressure | |

| Boiling Point | 110 °C | at 30 mmHg[1][2][3][4] |

| 204 °C | at 760 mmHg (Atmospheric Pressure) |

Experimental Protocols

The determination of accurate melting and boiling points requires precise experimental techniques. The following sections detail the standard methodologies employed for these measurements.

Melting Point Determination

The melting point of this compound is determined using the capillary method with a calibrated digital melting point apparatus.

Materials and Equipment:

-

This compound sample (solid)

-

Capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP70)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Apparatus Setup: The melting point apparatus is calibrated using certified standards. The heating rate is set to a preliminary rapid scan (e.g., 10-20 °C/min) to approximate the melting range.

-

Measurement: The loaded capillary tube is inserted into the heating block of the apparatus.

-

Initial Determination: A rapid heating run is performed to get a rough estimate of the melting point.

-

Accurate Determination: A second measurement is performed with a fresh sample. The apparatus is heated rapidly to a temperature approximately 10-15 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium.

-

Observation: The temperature at which the first liquid droplet appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.

Boiling Point Determination at Reduced Pressure

The boiling point of this compound is determined at reduced pressure to prevent potential decomposition at its atmospheric boiling point. The Siwoloboff method is a common and effective technique.

Materials and Equipment:

-

This compound sample (liquid or molten)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Vacuum source and manometer

-

Clamps and stand

Procedure:

-

Sample Preparation: A small volume (approximately 0.5 mL) of this compound is placed in a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid sample.

-

Apparatus Assembly: The test tube is attached to a thermometer, and both are immersed in a heating bath. The apparatus is connected to a vacuum system with a manometer to control and measure the pressure.

-

Pressure Adjustment: The system is evacuated to the desired pressure (e.g., 30 mmHg).

-

Heating: The heating bath is stirred and heated gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a continuous and rapid stream of bubbles is observed.

-

Equilibrium: The heating is then discontinued, and the bath is allowed to cool slowly.

-

Boiling Point Reading: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific reduced pressure.

Experimental Workflow Visualization

The logical flow of the experimental determination of the physicochemical properties of this compound is depicted in the following diagram.

Caption: Workflow for determining the melting and boiling points of this compound.

References